6-Methylpyridazin-4-ol
Overview
Description
6-Methylpyridazin-4-ol is a nitrogen-containing heterocyclic compound with the molecular formula C5H6N2O. It is a derivative of pyridazine, characterized by a methyl group at the 6th position and a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridazin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the pyridazine ring. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridazin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Formation of 6-methylpyridazin-4-one.
Reduction: Formation of 6-methyl-1,4-dihydropyridazine.
Substitution: Formation of various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
6-Methylpyridazin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 6-Methylpyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyridazine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyridazine: The parent compound without the methyl and hydroxyl groups.
6-Methylpyridazin-3(2H)-one: A similar compound with a keto group instead of a hydroxyl group.
4,5-Dihydro-6-methylpyridazin-3(2H)-one: A reduced form of the compound.
Uniqueness: 6-Methylpyridazin-4-ol is unique due to the presence of both a methyl and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various research and industrial applications .
Biological Activity
6-Methylpyridazin-4-ol is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by the presence of a hydroxyl group and a methyl group attached to the pyridazine ring. This unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to different derivatives with distinct biological activities.
Biological Activities
The biological activities of this compound have been investigated in several studies, highlighting its potential as an enzyme inhibitor and its interactions with various biological macromolecules. Key areas of research include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogenic bacteria and fungi. For example, compounds derived from this structure have shown moderate activity against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MICs) indicating significant potential for further development .
- Anti-inflammatory Effects : Research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways through interaction with specific enzymes.
- Anticancer Potential : Some studies have explored the anticancer properties of this compound, suggesting that it may inhibit cell proliferation in various cancer cell lines. The exact mechanism remains under investigation but is thought to involve apoptosis induction and cell cycle arrest.
The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, while the pyridazine ring engages in π-π interactions with aromatic residues. This dual interaction can effectively modulate enzyme activity, leading to desired therapeutic outcomes.
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with related compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Pyridazine | Lacks methyl and hydroxyl groups | Limited biological activity |
6-Methylpyridazin-3(2H)-one | Contains keto group | Different activity profile |
4,5-Dihydro-6-methylpyridazin | Reduced form | Altered reactivity |
The presence of both the methyl and hydroxyl groups in this compound enhances its reactivity and biological activity compared to its analogs.
Case Studies
Recent case studies have highlighted the clinical relevance of compounds similar to this compound in drug development:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against resistant strains of bacteria. The research focused on structure-activity relationships (SAR) to optimize efficacy .
- Cancer Research : Clinical trials investigating the anticancer properties of pyridazine derivatives have shown promising results, indicating potential pathways for therapeutic intervention in oncology settings .
Properties
IUPAC Name |
6-methyl-1H-pyridazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(8)3-6-7-4/h2-3H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIBNGPDRONHBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=NN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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